4-Pyridin-4-yl-1,3-dihydroimidazole-2-thione hydrochloride
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Overview
Description
4-Pyridin-4-yl-1,3-dihydroimidazole-2-thione hydrochloride is a heterocyclic compound that contains both pyridine and imidazole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridin-4-yl-1,3-dihydroimidazole-2-thione hydrochloride typically involves the reaction of pyridine derivatives with imidazole derivatives under specific conditions. One common method involves the reaction of 4-bromoacetophenone with 2-cyanothioacetamide in the presence of a base such as sodium hydroxide to form the corresponding chalcone. This chalcone is then reacted with 2-chloro-N-arylacetamide derivatives to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally benign solvents and catalysts can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-Pyridin-4-yl-1,3-dihydroimidazole-2-thione hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
4-Pyridin-4-yl-1,3-dihydroimidazole-2-thione hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: It is investigated for its role as an inhibitor of specific enzymes and receptors, making it a candidate for drug development.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Pyridin-4-yl-1,3-dihydroimidazole-2-thione hydrochloride involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
4,5-Di-substituted 2-(pyridin-2-yl) imidazoles: These compounds have similar structures but different substituents on the imidazole ring.
1,4,5-Tri-substituted 2-(pyridin-2-yl) imidazoles: These compounds have an additional substituent on the imidazole ring.
Uniqueness
4-Pyridin-4-yl-1,3-dihydroimidazole-2-thione hydrochloride is unique due to its specific combination of pyridine and imidazole rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-pyridin-4-ylimidazolidine-2-thione;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S.ClH/c12-8-10-5-7(11-8)6-1-3-9-4-2-6;/h1-4,7H,5H2,(H2,10,11,12);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OORZFLAEPIRBBR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=S)N1)C2=CC=NC=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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